N-Acetyl-L-tyrosine-d3

Description

Structure

3D Structure

Properties

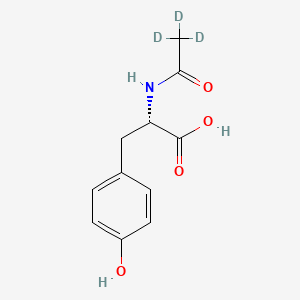

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1/i1D3 |

InChI Key |

CAHKINHBCWCHCF-ASGODXDTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-L-tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine-d3 is the deuterated form of N-Acetyl-L-tyrosine (NALT), a more soluble and bioavailable precursor of the amino acid L-tyrosine. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic studies. Its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry allows for precise tracking and quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in experimental research.

Introduction

N-Acetyl-L-tyrosine (NALT) is a derivative of the non-essential amino acid L-tyrosine, which is a precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The acetylation of L-tyrosine enhances its solubility and stability, making it a preferred form for supplementation and parenteral nutrition.[1][2][3] this compound, where three hydrogen atoms on the acetyl group are replaced with deuterium, offers the same biochemical properties as NALT but with a distinct mass difference. This key feature makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods, ensuring accurate quantification of NALT and tyrosine in biological samples. Furthermore, its use as a tracer enables researchers to investigate the metabolic fate of NALT and its conversion to L-tyrosine in vivo.

Chemical and Physical Properties

The deuteration of the acetyl group in this compound results in a nominal mass increase of 3 Daltons compared to the non-labeled compound. While a specific certificate of analysis for the d3 variant is not publicly available, the properties of the parent compound, N-Acetyl-L-tyrosine, are well-documented and provide a reliable reference.

Table 1: Physicochemical Properties of N-Acetyl-L-tyrosine and this compound

| Property | N-Acetyl-L-tyrosine | This compound | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₀D₃NO₄ | [2][4] |

| Molecular Weight | 223.23 g/mol | 226.24 g/mol | [2][5] |

| Appearance | White crystalline powder | White crystalline powder | [1][6] |

| Melting Point | 149-152 °C | Not available (expected to be similar to NALT) | [1] |

| Solubility | Freely soluble in water | Freely soluble in water | [1] |

| CAS Number | 537-55-3 | Not available | [2] |

Synthesis

Proposed Synthetic Protocol

This proposed protocol is based on established methods for the N-acetylation of amino acids.[7]

Materials:

-

L-tyrosine

-

Acetic anhydride-d6 (or acetyl-d3 chloride)

-

Sodium hydroxide solution (e.g., 30%)

-

Hydrochloric acid (industrial grade)

-

Water

-

Ethanol (95%)

Procedure:

-

Dissolution: Disperse L-tyrosine in water with vigorous stirring. Add sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, resulting in a clear solution.

-

Acetylation: Cool the solution and add acetic anhydride-d6 dropwise while maintaining the pH between 8 and 10 by the simultaneous addition of sodium hydroxide solution.

-

Hydrolysis of Excess Anhydride: After the addition of acetic anhydride-d6 is complete, stir the reaction mixture for a period to ensure complete reaction and hydrolysis of any remaining anhydride.

-

Acidification: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.7. This will precipitate the this compound.

-

Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, pure this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Applications in Research

The primary applications of this compound are as an internal standard for quantitative analysis and as a tracer for metabolic studies.

Internal Standard for LC-MS/MS Quantification

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, co-elute during chromatography, and experience similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[8][9] this compound is an ideal internal standard for the quantification of NALT and its primary metabolite, L-tyrosine, in biological matrices such as plasma, urine, and tissue homogenates.

Diagram 2: LC-MS/MS Quantification Workflow

Caption: General workflow for LC-MS/MS quantification using an internal standard.

A detailed experimental protocol for the quantification of tyrosine using an isotopic internal standard is described below, which can be adapted for this compound.

Table 2: Example LC-MS/MS Protocol for Tyrosine Quantification

| Step | Description |

| Sample Preparation | To 100 µL of plasma, add 10 µL of internal standard solution (this compound in methanol), 10 µL of 0.2% trifluoroacetic acid, and vortex. Extract with 200 µL of acetone, vortex, and centrifuge.[8] |

| Chromatography | Column: C18 reverse-phase column. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in methanol. Gradient: A suitable gradient to separate tyrosine and the internal standard. Flow Rate: 0.3 mL/min. Injection Volume: 10 µL.[8] |

| Mass Spectrometry | Ionization Mode: Positive Electrospray Ionization (ESI+). Scan Type: Multiple Reaction Monitoring (MRM). MRM Transitions: Monitor specific precursor-to-product ion transitions for both L-tyrosine and this compound. |

| Quantification | Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. |

Metabolic Tracing Studies

This compound can be used to trace the metabolic fate of NALT in vivo. After administration, the appearance of deuterated L-tyrosine and its downstream metabolites can be monitored over time in various biological fluids and tissues. This allows for the determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of NALT.

Diagram 3: Metabolic Fate of this compound

Caption: Metabolic conversion of this compound to deuterated catecholamines.

Signaling Pathways

Recent research has indicated that N-Acetyl-L-tyrosine can act as an endogenous regulator of the mitochondrial stress response. It has been shown to induce low levels of reactive oxygen species (ROS) by transiently perturbing the mitochondrial membrane potential. This mild oxidative stress can trigger a retrograde signaling cascade that activates the FoxO (Forkhead box protein O) and Keap1 (Kelch-like ECH-associated protein 1) pathways.[5][10] The activation of these pathways leads to the enhanced expression of antioxidant enzymes, thereby conferring cytoprotective and anti-stress effects. While these studies have been conducted with the non-labeled compound, this compound could be a valuable tool to further elucidate the specific metabolic fluxes and downstream effects within these pathways.

Diagram 4: NALT-mediated Activation of Cytoprotective Pathways

Caption: Signaling cascade initiated by N-Acetyl-L-tyrosine.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of N-Acetyl-L-tyrosine and L-tyrosine in complex biological samples. Furthermore, its application in metabolic tracing studies provides a means to investigate the pharmacokinetics and metabolic fate of this important L-tyrosine precursor. As research into the therapeutic potential of N-Acetyl-L-tyrosine continues to grow, the role of its deuterated analog in elucidating its mechanisms of action and ensuring analytical rigor will become increasingly critical.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 3. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 4. N-Acetyl L-Thyroxine-d3 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 8. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-L-tyrosine-d3 for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Acetyl-L-tyrosine-d3, a deuterated isotopologue of N-Acetyl-L-tyrosine. This compound is of significant interest in pharmaceutical and biomedical research, particularly in studies involving drug metabolism, pharmacokinetics, and as an internal standard in quantitative bioanalysis.

Introduction

N-Acetyl-L-tyrosine is a more soluble and stable derivative of the non-essential amino acid L-tyrosine.[1] In biological systems, it serves as a precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2][3] The incorporation of deuterium at the N-acetyl group (creating this compound) provides a valuable tool for researchers. The deuterium substitution offers a distinct mass signature for mass spectrometry-based quantification without significantly altering the compound's chemical properties, making it an ideal internal standard.

Synthesis of this compound

The synthesis of this compound is readily achieved through the N-acetylation of L-tyrosine using a deuterated acetylating agent, typically acetic anhydride-d6. The reaction is carried out in an aqueous alkaline medium, where the amino group of L-tyrosine acts as a nucleophile, attacking the carbonyl carbon of the acetic anhydride.

Experimental Protocol: N-acetylation of L-tyrosine with Acetic Anhydride-d6

This protocol is adapted from established methods for the N-acetylation of amino acids.[3][4]

Materials:

-

L-Tyrosine

-

Acetic Anhydride-d6 (d6, 99 atom % D)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (95%)

-

Activated Carbon

Procedure:

-

Dissolution of L-tyrosine: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 ml of deionized water with vigorous stirring.

-

Basification: Slowly add a 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved and the pH of the solution reaches approximately 12.

-

Acetylation: Cool the solution in an ice bath. Add 1.05 molar equivalents of acetic anhydride-d6 dropwise over 30 minutes. Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

-

Completion of Reaction: After the addition of acetic anhydride-d6 is complete, adjust the pH to approximately 11.5 with 30% sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes to ensure complete reaction.

-

Acidification and Precipitation: Cool the reaction mixture and adjust the pH to approximately 1.7 with industrial hydrochloric acid to precipitate the crude this compound.

-

Isolation of Crude Product: Concentrate the solution under reduced pressure at 80°C until a solid mass is formed. Cool the mixture to 4°C to complete crystallization. The solid crude product is then collected by filtration.

Synthesis Workflow

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, inorganic salts, and potential byproducts. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Recrystallization

This protocol is based on general procedures for the purification of N-acetylated amino acids.[4][5]

Procedure:

-

Extraction (Optional): The crude product can be slurried in three volumes of 95% ethanol at 60°C to extract the this compound. The ethanol solution is then concentrated under reduced pressure.

-

Dissolution: The crude this compound is dissolved in an equal amount of hot deionized water (approximately 65°C).

-

Decolorization: Add 0.5% (by weight of the crude product) of activated carbon to the hot solution and stir for 10 minutes to remove colored impurities.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Crystallization: Cool the filtrate slowly to room temperature, and then further cool in an ice bath to 4°C with stirring to induce complete crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum. A typical total yield for this process is in the range of 78-80%.[6]

Purification Workflow

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Parameter | Method | Expected Results |

| Identity | 1H NMR, 13C NMR, Mass Spectrometry | Spectra consistent with the structure of N-Acetyl-L-tyrosine, with the absence of the N-acetyl methyl proton signal in 1H NMR. |

| Purity | HPLC | >98% purity, with a single major peak at the expected retention time. |

| Isotopic Enrichment | Mass Spectrometry | Molecular ion peak corresponding to the mass of the d3-labeled compound (approx. 226.24 g/mol ). |

| Appearance | Visual Inspection | White to off-white crystalline powder. |

| Melting Point | Melting Point Apparatus | Approximately 149-152 °C. |

| Optical Rotation | Polarimetry | Consistent with the L-enantiomer. |

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% trifluoroacetic acid (A) and acetonitrile with 0.1% trifluoroacetic acid (B). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode. |

| Expected [M+H]+ | m/z ≈ 227.1 |

| Expected [M-H]- | m/z ≈ 225.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (δ ppm) in D2O |

| 1H | Aromatic protons (~6.9 and 7.2 ppm), α-proton (~4.5 ppm), β-protons (~2.9 and 3.1 ppm). The N-acetyl methyl proton signal (~2.0 ppm) will be absent. |

| 13C | Carbonyl carbons (~175 and 174 ppm), aromatic carbons (~156, 131, 130, 116 ppm), α-carbon (~56 ppm), β-carbon (~37 ppm). The N-acetyl methyl carbon signal will show a characteristic multiplet due to deuterium coupling. |

Application in Research: Role in Catecholamine Biosynthesis

N-Acetyl-L-tyrosine serves as a prodrug to L-tyrosine, which is the initial substrate in the biosynthesis of catecholamines.[2] This pathway is fundamental for neuronal communication, stress response, and various physiological processes. This compound can be used as a tracer to study the kinetics and flux of this pathway in various experimental models.

Conclusion

The synthesis and purification of this compound are straightforward procedures that yield a high-purity product suitable for demanding research applications. The use of this deuterated analog provides a powerful tool for scientists and researchers in drug development and metabolic studies, enabling precise quantification and tracing of L-tyrosine metabolic pathways. The detailed protocols and characterization data provided in this guide serve as a valuable resource for the successful implementation of these methods in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetyl-L-tyrosine(537-55-3) 1H NMR spectrum [chemicalbook.com]

- 3. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 4. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Mechanism of Action of N-Acetyl-L-tyrosine-d3 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine-d3 (NALT-d3) is the deuterated form of N-Acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine. This technical guide delineates the primary and alternative mechanisms of action of NALT-d3 in biological systems, with a focus on its role as a prodrug for L-tyrosine and its impact on catecholaminergic neurotransmission. Furthermore, this document explores a novel signaling pathway involving NALT-induced mitohormesis. While specific pharmacokinetic data for the deuterated form is limited, its mechanism is understood to mirror that of NALT, with the deuterium labeling serving as a stable isotopic tracer for metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of its biochemical pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Introduction

N-Acetyl-L-tyrosine (NALT) is a synthetically modified form of the non-essential amino acid L-tyrosine, created by the addition of an acetyl group to the nitrogen atom of L-tyrosine. This modification increases its water solubility, a characteristic that has led to its use in various applications, including parenteral nutrition and as a dietary supplement aimed at supporting cognitive function.[1] The deuterated analog, this compound, incorporates three deuterium atoms, providing a stable isotopic label that allows for its precise tracking and quantification in biological matrices using mass spectrometry. This makes NALT-d3 an invaluable tool for researchers studying the pharmacokinetics and metabolic fate of NALT.

The primary proposed mechanism of action for NALT is its role as a prodrug that delivers L-tyrosine to the body. L-tyrosine is a critical precursor for the synthesis of the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1] These neurotransmitters are fundamental to numerous physiological and cognitive processes, including mood, attention, and the body's response to stress. However, the bioavailability of L-tyrosine from NALT has been a subject of debate in the scientific community.

This guide will provide a detailed examination of the established and emerging mechanisms of action of NALT-d3, present available quantitative data, and offer detailed protocols for key experimental procedures.

Primary Mechanism of Action: Catecholamine Precursor

The principal mechanism of action of this compound is its conversion to L-tyrosine-d3, which then serves as a precursor for the synthesis of deuterated catecholamines.

Deacetylation of this compound

Upon administration, NALT-d3 is believed to undergo deacetylation, primarily in the kidneys and liver, to yield L-tyrosine-d3 and acetate.[2] This enzymatic conversion is a critical step for its biological activity, as NALT itself does not directly participate in the catecholamine synthesis pathway.

The Catecholamine Synthesis Pathway

Once L-tyrosine-d3 is available, it enters the catecholaminergic neurons and adrenal medullary cells to be sequentially converted into dopamine-d3, norepinephrine-d3, and epinephrine-d3. This pathway is illustrated in the diagram below.

Caption: Catecholamine synthesis from this compound.

The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.

Bioavailability and Efficacy: A Point of Contention

While NALT's increased solubility suggests potentially greater bioavailability than L-tyrosine, research has yielded conflicting results. Some studies indicate that a significant portion of orally or intravenously administered NALT is excreted unchanged in the urine, suggesting inefficient deacetylation and conversion to L-tyrosine.[3][4]

Conversely, other studies and theoretical models propose that NALT's structure may facilitate its transport across the blood-brain barrier more effectively than L-tyrosine, although direct evidence for this is not robust.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies comparing the effects of NALT and L-tyrosine administration.

Table 1: Plasma Tyrosine Levels Following Administration

| Compound | Administration Route | Dose | Change in Plasma Tyrosine | Reference |

| N-Acetyl-L-tyrosine | Intravenous | 5 g over 4 hours | 25% increase | [3] |

| L-tyrosine | Oral | 100 mg/kg | 130-276% increase | [6] |

| N-Acetyl-L-tyrosine | Intravenous | 5 g | 0-25% increase | [6] |

Table 2: Urinary Excretion of N-Acetyl-L-tyrosine

| Administration Route | Dose | Percentage of Dose Excreted Unchanged | Reference |

| Intravenous | 5 g over 4 hours | 56% | [3] |

| Parenteral Nutrition | Varies | ~35% | [4] |

| Total Parenteral Nutrition (Rats) | 2 mmol/kg/day | 16.8% | [7] |

These data highlight the controversy surrounding the efficiency of NALT as an L-tyrosine prodrug. The use of NALT-d3 in future studies will be crucial for definitively tracing its metabolic fate and resolving these discrepancies.

Alternative Mechanism of Action: Mitohormesis

Recent research has uncovered a novel signaling pathway activated by NALT that is independent of its role as a catecholamine precursor. This pathway involves the induction of mitohormesis, a biological response where low levels of mitochondrial stress lead to a protective, adaptive response.[8][9]

NALT-Induced Mitochondrial ROS Production

NALT has been shown to cause a transient perturbation of mitochondria, leading to a small increase in the production of reactive oxygen species (ROS).[8][9] This mild oxidative stress acts as a signaling molecule, triggering a cascade of downstream cellular events.

Activation of the FoxO and Keap1-Nrf2 Signaling Pathways

The increase in mitochondrial ROS activates the Forkhead box O (FoxO) transcription factor.[8][9] Activated FoxO then upregulates the expression of antioxidant enzymes and Keap1 (Kelch-like ECH-associated protein 1).[8][9][10] Keap1 is a key regulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a major cellular defense mechanism against oxidative stress.[11][12]

Caption: NALT-induced mitohormesis signaling pathway.

This pathway suggests that NALT may have cytoprotective effects that are not directly linked to neurotransmitter synthesis, opening new avenues for therapeutic applications.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Administration of this compound in Mice

This protocol describes the intravenous administration of NALT-d3 to mice for pharmacokinetic and metabolic studies.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Mouse restraint device

-

27-30 gauge needles and 1 mL syringes

-

Heat lamp or warming pad

-

70% ethanol

Procedure:

-

Prepare a sterile solution of this compound in saline at the desired concentration.

-

Weigh the mouse to determine the correct injection volume. The recommended maximum volume for a bolus intravenous injection in mice is 5 ml/kg.

-

Warm the mouse under a heat lamp or on a warming pad to induce vasodilation of the tail veins.

-

Place the mouse in a restraint device, exposing the tail.

-

Disinfect the tail with 70% ethanol.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the NALT-d3 solution. Observe for any signs of subcutaneous blebbing, which would indicate a failed injection.

-

Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Collect blood samples at predetermined time points for pharmacokinetic analysis.

Quantification of Tyrosine and its Metabolites in Brain Tissue by HPLC-ECD

This protocol outlines a method for the analysis of dopamine and norepinephrine in rat brain tissue using high-performance liquid chromatography with electrochemical detection.

Materials:

-

Rat brain tissue (e.g., striatum, prefrontal cortex)

-

Perchloric acid (0.1 M) containing 0.1 mM sodium metabisulfite (stability solution)

-

Mobile phase: 0.07 M KH2PO4, 20 mM citric acid, 5.3 mM octyl sodium sulfate, 100 mM EDTA, 3.1 mM triethylamine, 8 mM KCl, and 11% (v/v) methanol, pH adjusted to 3.2.[13]

-

HPLC system with an electrochemical detector (e.g., glassy carbon working electrode)

-

Sonicator

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Dissect the brain region of interest on ice and immediately freeze it in liquid nitrogen or on dry ice.

-

Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold 0.1 M perchloric acid stability solution using a sonicator.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Set up the HPLC system with a suitable C18 reverse-phase column.

-

Equilibrate the column with the mobile phase at a flow rate of 0.35 mL/min.[13]

-

Set the electrochemical detector potential to +800 mV.[13]

-

Inject a 20 µL aliquot of the filtered supernatant onto the column.

-

Identify and quantify dopamine and norepinephrine by comparing their retention times and peak areas to those of known standards.

-

LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework for the quantification of NALT-d3 in human plasma using liquid chromatography-tandem mass spectrometry.

Materials:

-

Human plasma collected in EDTA or heparin tubes

-

This compound (analyte)

-

N-Acetyl-L-tyrosine (non-deuterated, as an internal standard if NALT-d3 is the analyte, or a deuterated standard of a different amino acid)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Set up the LC system with a C18 or HILIC column.

-

Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

-

Develop a gradient elution program to separate NALT-d3 from other plasma components.

-

Set up the mass spectrometer in positive ion mode and optimize the ESI source parameters.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for NALT-d3 and the internal standard.

-

Quantify NALT-d3 by constructing a calibration curve using known concentrations of the standard.

-

Conclusion

This compound serves as a valuable research tool for elucidating the complex pharmacology of its non-deuterated counterpart, NALT. Its primary mechanism of action is as a prodrug for L-tyrosine, a precursor to the essential catecholamine neurotransmitters. However, the efficiency of this conversion and its subsequent impact on brain neurotransmitter levels remain areas of active investigation, with current data suggesting significant urinary excretion of the parent compound. The discovery of NALT's ability to induce mitohormesis through the ROS-FoxO-Keap1 signaling axis presents an exciting alternative mechanism that warrants further exploration for its potential therapeutic benefits in conditions associated with oxidative stress. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to contribute to a more comprehensive understanding of the biological effects of this compound. Future studies utilizing this deuterated tracer are essential for resolving existing controversies and unlocking the full potential of this compound in both research and clinical settings.

References

- 1. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FoxO3 inactivation promotes human cholangiocarcinoma tumorigenesis and chemoresistance through Keap1-Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 13. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of N-Acetyl-L-tyrosine-d3 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of N-Acetyl-L-tyrosine-d3 (NALT-d3). N-Acetyl-L-tyrosine (NALT) is a more soluble prodrug of the amino acid L-tyrosine, used in applications such as parenteral nutrition and as a dietary supplement. The deuterated form, NALT-d3, serves as an invaluable tracer in metabolic studies to distinguish the administered compound and its metabolites from endogenous pools. This document details the absorption, distribution, metabolism, and excretion (ADME) of NALT, with a focus on its deacetylation to L-tyrosine-d3 and subsequent entry into various metabolic pathways, including catecholamine synthesis. Quantitative pharmacokinetic data from human and animal studies are summarized, and detailed experimental protocols for in vivo studies and sample analysis are provided. Furthermore, key metabolic and signaling pathways are visualized to facilitate a deeper understanding of the compound's biological significance.

Introduction

N-Acetyl-L-tyrosine (NALT) is an acetylated form of the non-essential amino acid L-tyrosine. Its primary advantage over L-tyrosine is its enhanced water solubility, which makes it suitable for intravenous administration in parenteral nutrition solutions. In the body, NALT is intended to act as a precursor to L-tyrosine, which is essential for protein synthesis and is a substrate for the production of key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1]

The use of a stable isotope-labeled version, this compound, allows researchers to precisely trace the metabolic journey of the administered compound, differentiating it from the body's natural L-tyrosine. This is crucial for accurate pharmacokinetic and metabolic studies. This guide will explore the in vivo processes that NALT-d3 undergoes following administration.

Metabolic Fate of this compound

The in vivo metabolism of NALT-d3 is primarily characterized by its conversion to L-tyrosine-d3 through deacetylation. The overall metabolic fate can be described by the following stages:

-

Absorption and Distribution: Following intravenous administration, NALT-d3 is rapidly distributed throughout the body. While NALT is designed for better solubility, its conversion to L-tyrosine is not entirely efficient, leading to a significant portion of the parent compound remaining in circulation. Studies using radiolabeled NALT have shown rapid labeling of tissue tyrosine pools.[1]

-

Metabolism: Deacetylation to L-tyrosine-d3: The key metabolic step is the hydrolysis of the acetyl group from NALT-d3 to yield L-tyrosine-d3 and acetate. This reaction is catalyzed by enzymes known as aminoacylases (specifically acylase I), which are found in various tissues, with the liver and kidneys being the primary sites of this conversion.[2][3] The efficiency of this deacetylation process is a critical determinant of the bioavailability of L-tyrosine from NALT administration.

-

Subsequent Metabolism of L-tyrosine-d3: Once formed, L-tyrosine-d3 enters the endogenous L-tyrosine pool and is subject to the same metabolic pathways:

-

Protein Synthesis: L-tyrosine-d3 can be incorporated into proteins throughout the body.

-

Catecholamine Synthesis: In adrenergic neurons and the adrenal medulla, L-tyrosine-d3 is a precursor for the synthesis of catecholamine neurotransmitters. This pathway is initiated by the enzyme tyrosine hydroxylase.[2]

-

Catabolism: L-tyrosine-d3 can be catabolized through various pathways, ultimately leading to the production of fumarate and acetoacetate.

-

-

Excretion: A notable characteristic of NALT is its significant urinary excretion. A substantial percentage of the administered NALT-d3 is excreted unchanged in the urine.[4] This suggests that the rate of renal clearance of NALT may be faster than its rate of deacetylation in some cases.

Quantitative Pharmacokinetics

The following tables summarize the quantitative data on the pharmacokinetics of N-Acetyl-L-tyrosine from various in vivo studies.

Table 1: Plasma Tyrosine Levels After Administration of L-Tyrosine and N-Acetyl-L-tyrosine

| Compound Administered | Route of Administration | Dose | Species | Change in Plasma Tyrosine Levels | Reference(s) |

| L-Tyrosine | Oral | 100 mg/kg | Human | 130-276% increase | |

| N-Acetyl-L-tyrosine | Intravenous | 5 g (over 4 hours) | Human | ~25% increase | |

| N-Acetyl-L-tyrosine | Intravenous | 2 mmol/kg/day | Rat | Increase to 141 +/- 16.1 µM (from fasting levels of 73.8 +/- 5.40 µM) | [1] |

Table 2: Urinary Excretion of N-Acetyl-L-tyrosine

| Administration | Dose | Species | Percentage of Administered Dose Excreted Unchanged in Urine | Reference(s) |

| Intravenous Infusion | 5 g (over 4 hours) | Human | 56% | |

| Continuous Parenteral Nutrition | Varies | Human | ~35% | [3] |

| Total Parenteral Nutrition | 0.5 mmol/kg/day | Rat | 8.3% | [1] |

| Total Parenteral Nutrition | 2 mmol/kg/day | Rat | 16.8% | [1] |

Signaling and Metabolic Pathways

Catecholamine Synthesis Pathway

Following its deacetylation, the resultant L-tyrosine-d3 can be utilized for the synthesis of catecholamines. This is a critical pathway for neuronal communication and the physiological stress response.

Mitohormesis and Stress Resistance Pathway

Recent research has indicated that NALT may play a role in promoting stress resistance through a process called mitohormesis. This pathway involves a transient increase in mitochondrial reactive oxygen species (ROS), which in turn activates protective cellular mechanisms.[5]

Experimental Protocols

In Vivo Administration of this compound (Rodent Model)

This protocol is based on methodologies described for NALT administration in rats.[1]

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Acclimation: Acclimate animals for at least one week with a standard 12-hour light/dark cycle and ad libitum access to food and water.

-

Catheterization: For intravenous infusion studies, surgically implant a catheter into the jugular vein under anesthesia. Allow for a recovery period of at least 24 hours.

-

Compound Preparation: Dissolve this compound in sterile saline to the desired concentration.

-

Administration:

-

Bolus Injection: Administer the prepared solution via the jugular vein catheter.

-

Continuous Infusion: Use a syringe pump to deliver the solution at a constant rate (e.g., 0.5-2.0 mmol/kg/day).

-

-

Sample Collection: Collect blood samples from a separate catheter (e.g., carotid artery) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into heparinized tubes. Collect urine via a metabolic cage throughout the study period.

Quantification of this compound and L-tyrosine-d3 in Plasma

This protocol is a hypothetical procedure based on established methods for the analysis of amino acids in plasma using LC-MS/MS.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., N-Acetyl-L-tyrosine-13C9,15N) to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate NALT-d3 and L-tyrosine-d3 (e.g., 0-5 min, 2-50% B; 5-7 min, 50-95% B; 7-8 min, 95% B; 8-8.1 min, 95-2% B; 8.1-10 min, 2% B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

This compound: Monitor the specific precursor-to-product ion transition.

-

L-tyrosine-d3: Monitor the specific precursor-to-product ion transition.

-

Internal Standard: Monitor the specific precursor-to-product ion transition.

-

-

-

Quantification: Generate a calibration curve using known concentrations of this compound and L-tyrosine-d3 spiked into blank plasma. Calculate the concentrations in the unknown samples based on the peak area ratios relative to the internal standard.

Quantification of this compound in Urine

This protocol is adapted from methods for analyzing amino acids in urine.

-

Sample Preparation:

-

Thaw frozen urine samples.

-

Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

-

Dilute the supernatant 1:10 with the initial mobile phase containing an internal standard.

-

-

LC-MS/MS Analysis: Follow the same LC-MS/MS parameters as described for plasma analysis (Section 5.2.2).

-

Quantification: Create a calibration curve using standards prepared in a synthetic urine matrix.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of the metabolic fate of this compound.

Conclusion

The in vivo metabolic fate of this compound is primarily dictated by its deacetylation to L-tyrosine-d3, a process that occurs with variable efficiency. While NALT's enhanced solubility is advantageous for certain applications, a significant portion of the administered dose is excreted unchanged. The resulting L-tyrosine-d3 is metabolically active and participates in crucial physiological processes, including protein and catecholamine synthesis. The use of stable isotope-labeled NALT-d3 is a powerful tool for elucidating its precise pharmacokinetic profile and metabolic contributions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A spectrophotometric rate assay of aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

An In-depth Technical Guide to N-Acetyl-L-tyrosine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-tyrosine (NALT), a modified form of the amino acid L-tyrosine, and its deuterated analog, N-Acetyl-L-tyrosine-d3. This document details their chemical properties, biological significance, relevant experimental protocols, and key signaling pathways.

Core Compound Identification and Properties

N-Acetyl-L-tyrosine is a more soluble and stable derivative of L-tyrosine, an amino acid crucial for the synthesis of key neurotransmitters.[1] The addition of an acetyl group enhances its bioavailability.[2] Its deuterated form, this compound, serves as a valuable tool in metabolic and pharmacokinetic studies as a stable isotope-labeled internal standard.

A summary of the key quantitative data for both compounds is presented below.

| Property | N-Acetyl-L-tyrosine | This compound |

| CAS Number | 537-55-3[3][4][5][6] | Not explicitly available, inferred from related deuterated compounds. |

| Molecular Formula | C₁₁H₁₃NO₄[3][4][5][6] | C₁₁H₁₀D₃NO₄ |

| Molecular Weight | 223.23 g/mol [4][6][7] | Approximately 226.25 g/mol (calculated) |

Biological Significance and Signaling Pathways

N-Acetyl-L-tyrosine's primary biological role is as a precursor to L-tyrosine, which is essential for the synthesis of catecholamines.[7][8] Upon ingestion, NALT is metabolized to L-tyrosine, which then enters the catecholamine synthesis pathway to produce dopamine, norepinephrine, and epinephrine.[9][10] These neurotransmitters are fundamental in regulating mood, cognitive function, and the body's stress response.[9][10]

The synthesis pathway is a critical area of study in neuroscience and pharmacology. The key steps are outlined in the diagram below.

References

- 1. brcrecovery.com [brcrecovery.com]

- 2. nootropicsexpert.com [nootropicsexpert.com]

- 3. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 10. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

Solubility Profile of N-Acetyl-L-tyrosine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Solubility of N-Acetyl-L-tyrosine

The following table summarizes the available solubility data for N-Acetyl-L-tyrosine. It is important to note that these values should be considered as close approximations for N-Acetyl-L-tyrosine-d3.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | 25 mg/mL[1][2][3] | Freely soluble[1], Soluble[4] | [1][2][3][4] |

| Ethanol | - | Very soluble in ethanol (96%)[5], Soluble[1][2][3] | [1][2][3][5] |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (201.58 mM)[6] | - | [6] |

| Dilute Alkali Hydroxide Solutions | - | Dissolves[5] | [5] |

Note: The use of fresh DMSO is recommended as moisture absorption can reduce solubility.[6]

Experimental Protocols

A precise and reproducible methodology is critical for determining the solubility of a compound. Below is a general protocol that can be adapted for this compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The goal is to have undissolved solid present at equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant using a 0.22 µm syringe filter. Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

References

- 1. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 2. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]

- 3. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-Acetyl-DL-Tyrosine - CD Formulation [formulationbio.com]

- 6. selleckchem.com [selleckchem.com]

A Technical Guide to Commercially Available N-Acetyl-L-tyrosine-d3 Standards for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available N-Acetyl-L-tyrosine-d3 standards, tailored for professionals in research and drug development. This document outlines the commercial sources, provides a detailed experimental protocol for its use as an internal standard in mass spectrometry, and illustrates its metabolic significance.

Introduction to this compound

This compound is the deuterated form of N-Acetyl-L-tyrosine, a more soluble and bioavailable precursor to the amino acid L-tyrosine. In clinical and research settings, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative analysis by mass spectrometry. The deuterium labels provide a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled analyte, thereby correcting for variability in sample preparation and instrument response.

Commercial Availability

The primary commercial source for this compound is Cambridge Isotope Laboratories, Inc. (CIL), a leading supplier of stable isotope-labeled compounds.

Quantitative Data Summary

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Form |

| Cambridge Isotope Laboratories, Inc. | L-Tyrosine, N-acetyl (acetyl-D3) | DLM-10940 | 98% | ≥98% | Neat Solid |

Metabolic Pathway and Significance

N-Acetyl-L-tyrosine serves as a prodrug to L-tyrosine. Following administration, it is deacetylated to yield L-tyrosine, which is a critical precursor for the biosynthesis of catecholamines, a class of neurotransmitters and hormones essential for various physiological processes.

The metabolic conversion of N-Acetyl-L-tyrosine to key catecholamines is illustrated in the following pathway.

Experimental Protocol: Quantification of N-Acetyl-L-tyrosine in Plasma by LC-MS/MS

This section provides a representative protocol for the quantification of N-Acetyl-L-tyrosine in human plasma using this compound as an internal standard. This method is adapted from established procedures for the analysis of catecholamines and related compounds in biological matrices.

Materials and Reagents

-

N-Acetyl-L-tyrosine (analyte standard)

-

This compound (internal standard, CIL Cat. No. DLM-10940)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)

Sample Preparation Workflow

The following diagram outlines the key steps in preparing plasma samples for LC-MS/MS analysis.

Detailed Procedure

-

Preparation of Standards:

-

Prepare a stock solution of N-Acetyl-L-tyrosine (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution in methanol:water (50:50, v/v).

-

Prepare a working internal standard solution (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (Optional, for enhanced cleanup):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the previous step.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

-

Final Preparation:

-

Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined by infusion of standard (e.g., Q1: 224.1 -> Q3: 182.1) |

| MRM Transition (IS) | To be determined by infusion of standard (e.g., Q1: 227.1 -> Q3: 185.1) |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | 100 ms |

Data Analysis

Quantification is achieved by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards. The concentration of N-Acetyl-L-tyrosine in the unknown samples is then determined from this curve.

Conclusion

This compound is a critical tool for researchers requiring accurate quantification of its unlabeled counterpart in biological matrices. This guide provides the necessary information on its commercial availability and a detailed, adaptable protocol for its application as an internal standard in LC-MS/MS analysis. The provided metabolic pathway and experimental workflow diagrams offer a clear visual representation of its biological context and analytical application.

Decoding the Certificate of Analysis: A Technical Guide to N-Acetyl-L-tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine-d3, a deuterated analog of N-Acetyl-L-tyrosine, is a critical tool in pharmacokinetic and metabolic research. Its increased mass allows for its use as an internal standard in mass spectrometry-based quantification of the non-labeled compound. A Certificate of Analysis (CoA) for this material is a crucial document that guarantees its identity, purity, and isotopic enrichment, ensuring the reliability and accuracy of experimental results. This in-depth guide explains the key components of a typical this compound CoA, providing detailed experimental protocols and data interpretation.

Data Presentation: A Summary of Quality Attributes

The quantitative data presented on a CoA for this compound is summarized below. These parameters collectively assure the quality and suitability of the material for its intended research applications.

| Test Parameter | Specification | Methodology |

| Appearance | White to off-white solid | Visual Inspection |

| Chemical Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥98% d3 | High-Resolution Mass Spectrometry (HRMS) |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | Report value | Karl Fischer Titration |

Mandatory Visualizations: Workflows and Structures

Visual representations are essential for understanding the logical flow of analysis and the molecular identity of the compound.

Figure 1: Certificate of Analysis Generation Workflow

Methodological & Application

Application Note: Quantitative Analysis of N-Acetyl-L-tyrosine in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Acetyl-L-tyrosine in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetyl-L-tyrosine-d3, to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving N-Acetyl-L-tyrosine.

Introduction

N-Acetyl-L-tyrosine is a more soluble form of the amino acid L-tyrosine and is often used in parenteral nutrition and as a dietary supplement to support cognitive function.[1] Accurate and reliable quantification of N-Acetyl-L-tyrosine in biological matrices is essential for understanding its pharmacokinetics and clinical efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of N-Acetyl-L-tyrosine in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.[2]

Experimental

Materials and Reagents

-

N-Acetyl-L-tyrosine (≥98% purity)

-

This compound (≥98% purity, isotopic purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (Type I)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | Compound |

| N-Acetyl-L-tyrosine | |

| This compound |

Note: The precursor ion for N-Acetyl-L-tyrosine is [M+H]+ with a m/z of 224.1.[1] The major product ion at m/z 136.1 corresponds to the loss of the acetylated amino group.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-Acetyl-L-tyrosine and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with 50% methanol.

-

Working Standard Solutions: Prepare serial dilutions of the N-Acetyl-L-tyrosine stock solution in 50% methanol to create working standard solutions for the calibration curve (e.g., at concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 µg/mL).

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% methanol.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL this compound).

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Experimental workflow for N-Acetyl-L-tyrosine quantification in plasma.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical method validation guidelines.

Table 3: Calibration Curve Summary

| Parameter | Value |

| Calibration Range | 0.1 - 100 µg/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation (r²) | > 0.995 |

| LLOQ | 0.1 µg/mL |

| ULOQ | 100 µg/mL |

Table 4: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |

| Low | 0.3 | < 15 | < 15 | 85 - 115 |

| Medium | 30 | < 15 | < 15 | 85 - 115 |

| High | 80 | < 15 | < 15 | 85 - 115 |

Note: The presented data is representative of typical method performance.

The use of a stable isotope-labeled internal standard, this compound, effectively compensates for any variations during sample preparation and ionization, leading to high precision and accuracy. The protein precipitation method provides clean extracts with minimal matrix effects, and the chromatographic conditions ensure baseline separation of the analyte from endogenous plasma components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of N-Acetyl-L-tyrosine in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.

Caption: Simplified metabolic context of N-Acetyl-L-tyrosine.

References

Application Note: High-Throughput Amino Acid Analysis Using N-Acetyl-L-tyrosine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and reliable method for the quantitative analysis of amino acids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes N-Acetyl-L-tyrosine-d3 as a single internal standard to streamline the workflow and reduce costs associated with multiple isotope-labeled standards. This method is suitable for high-throughput screening in clinical research, metabolic studies, and pharmaceutical development.

Introduction

The accurate quantification of amino acids is crucial in various scientific disciplines, from the diagnosis of metabolic disorders to the quality control of biopharmaceutical products. Stable isotope dilution mass spectrometry is the gold standard for this purpose, where a stable isotope-labeled (SIL) analog of each analyte is used as an internal standard (IS).[1] However, employing a full suite of SIL amino acids can be prohibitively expensive for large-scale studies.

This application note presents a validated approach using a non-isologous SIL internal standard, this compound. The selection of this compound is based on its structural similarity to native amino acids, its elution in a region of the chromatogram with minimal matrix effects, and its ability to effectively compensate for variations during sample preparation and injection.[2] This methodology provides a cost-effective and efficient alternative for reliable amino acid profiling.

Principle of Internal Standardization

Internal standards are essential in quantitative mass spectrometry to correct for analytical variability.[2] A known amount of the internal standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This approach mitigates errors arising from sample loss during extraction, injection volume inconsistencies, and ion suppression or enhancement in the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Reagents: this compound, Amino Acid Standard Mix, Sulfosalicylic Acid

-

Biological Matrix: Human Plasma (or other relevant biological fluid)

Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution in the same 50:50 acetonitrile/water mixture.

-

Amino Acid Calibration Standards: Prepare a series of calibration standards by spiking the amino acid standard mix into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to achieve concentrations ranging from 1 to 500 µM.

Sample Preparation

-

Aliquoting: To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (10 µg/mL).

-

Protein Precipitation: Add 150 µL of 1% formic acid in acetonitrile to each sample.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of binary gradients.

-

Column: A suitable column for polar analytes, such as a HILIC or a mixed-mode column.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at a high percentage of mobile phase B, with a gradual decrease to elute the polar amino acids.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables provide the necessary parameters for the quantitative analysis of a selection of amino acids and the internal standard.

Table 1: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| This compound (IS) | 227.1 | 139.1 | 15 | 40 |

| Alanine | 90.1 | 44.2 | 12 | 35 |

| Arginine | 175.1 | 70.1 | 20 | 50 |

| Aspartic Acid | 134.0 | 74.0 | 14 | 38 |

| Glutamic Acid | 148.0 | 84.0 | 15 | 40 |

| Glycine | 76.1 | 30.2 | 10 | 30 |

| Leucine/Isoleucine | 132.1 | 86.1 | 15 | 42 |

| Lysine | 147.1 | 84.1 | 18 | 45 |

| Methionine | 150.0 | 104.1 | 13 | 37 |

| Phenylalanine | 166.1 | 120.1 | 16 | 43 |

| Proline | 116.1 | 70.1 | 17 | 44 |

| Serine | 106.1 | 60.1 | 11 | 33 |

| Threonine | 120.1 | 74.1 | 13 | 36 |

| Tyrosine | 182.1 | 136.1 | 15 | 40 |

| Valine | 118.1 | 72.1 | 14 | 39 |

Table 2: Linearity and Precision

| Analyte | Calibration Range (µM) | R² | Inter-day Precision (%CV) |

| Alanine | 1 - 500 | >0.995 | < 10% |

| Arginine | 1 - 500 | >0.995 | < 10% |

| Leucine | 1 - 500 | >0.995 | < 10% |

| Phenylalanine | 1 - 500 | >0.995 | < 10% |

| Tyrosine | 1 - 500 | >0.995 | < 10% |

| Valine | 1 - 500 | >0.995 | < 10% |

Rationale for this compound as an Internal Standard

The ideal internal standard is a stable isotope-labeled version of the analyte. However, for a multi-analyte panel like amino acid analysis, this would require a costly mixture of labeled compounds. A non-isologous internal standard, such as this compound, can be a practical alternative if it meets certain criteria:

-

Chemical Similarity: While not identical, its amino acid-like structure ensures it behaves similarly during sample preparation, particularly in protein precipitation and extraction steps.

-

Chromatographic Separation: It should elute at a retention time free from co-eluting analytes and endogenous interferences.

-

No Endogenous Presence: N-Acetyl-L-tyrosine is not a naturally abundant compound in most biological matrices, and the deuterated form is completely absent.

-

Consistent Ionization: It should exhibit stable and reproducible ionization in the mass spectrometer, allowing for reliable normalization of the target analytes.

Conclusion

The method presented in this application note provides a reliable, high-throughput, and cost-effective solution for the quantitative analysis of amino acids in biological fluids. The use of this compound as a single internal standard simplifies the workflow without compromising data quality. This protocol is readily adaptable to various research and development settings, enabling robust and accurate amino acid profiling.

References

Quantification of N-Acetyl-L-tyrosine in plasma with N-Acetyl-L-tyrosine-d3

{"answer":"## Application Notes and Protocols for the Quantification of N-Acetyl-L-tyrosine in Plasma using N-Acetyl-L-tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine, a more soluble form of the amino acid L-tyrosine, is a precursor to crucial neurotransmitters and is investigated for its potential cognitive-enhancing and stress-reducing effects.[1] Accurate quantification of N-Acetyl-L-tyrosine in plasma is essential for pharmacokinetic and pharmacodynamic studies in drug development and clinical research. This document provides a detailed protocol for the sensitive and specific quantification of N-Acetyl-L-tyrosine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, this compound. The use of an isotopically labeled internal standard is critical for correcting analytical variability, ensuring high accuracy and precision.[2]

Principle of the Method

This method employs reversed-phase liquid chromatography for the separation of N-Acetyl-L-tyrosine from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled internal standard, this compound, is added to all samples, calibrators, and quality controls to compensate for variations during sample preparation and analysis.[2]

Experimental Protocols

Materials and Reagents

-

N-Acetyl-L-tyrosine (≥95% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-Acetyl-L-tyrosine and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with 50% methanol.

-

Working Standard Solutions: Prepare serial dilutions of the N-Acetyl-L-tyrosine stock solution in 50% methanol to create working standards for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC), and unknown plasma sample.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

-

Vortex each tube for 1 minute to ensure thorough mixing.[2]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation from matrix interferences |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | N-Acetyl-L-tyrosine: Optimize for specific instrumentthis compound: Optimize for specific instrument |

| Collision Energy | Optimize for each transition[2] |

| Source Temperature | 500°C |

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines such as those from the ICH and EMA.[3][4][5] Key validation parameters are summarized below.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Signal-to-Noise Ratio at LLOQ | > 10 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Low | 30 | < 15 | < 15 | ± 15 |

| Medium | 500 | < 15 | < 15 | ± 15 |

| High | 4000 | < 15 | < 15 | ± 15 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low | 30 | 0.95 - 1.05 | Consistent and reproducible |

| High | 4000 | 0.95 - 1.05 | Consistent and reproducible |

Mandatory Visualizations

Caption: Experimental workflow for N-Acetyl-L-tyrosine quantification.

Caption: Logic of stable isotope dilution for accurate quantification.

References

- 1. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Non-thermal plasma modulated l-tyrosine self-assemblies: a potential avenue for fabrication of supramolecular self-assembled biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for N-Acetyl-L-tyrosine-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Acetyl-L-tyrosine-d3 as an internal standard in pharmacokinetic (PK) studies of N-Acetyl-L-tyrosine (NAT). The protocols outlined below are essential for the accurate quantification of NAT in biological matrices, a critical aspect of drug development and clinical research.

Introduction